2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol
Description
Properties
Molecular Formula |
C14H13N3O4 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-methoxy-6-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-4-2-3-10(14(13)18)9-15-16-11-5-7-12(8-6-11)17(19)20/h2-9,16,18H,1H3/b15-9+ |
InChI Key |
GMWIDZVRQDWHSY-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Methoxy Group Introduction via Nucleophilic Aromatic Substitution
Step 1: Protection of Phenolic -OH Groups
- Starting Material : 2,6-Dihydroxybenzaldehyde
- Reagents : Dimethyl sulfate (Me₂SO₄) in alkaline medium (K₂CO₃/NaOH)
- Conditions :
- Solvent: Acetone/H₂O (3:1 v/v)
- Temperature: 60°C, 6–8 h
- Yield: 82–89% (2-hydroxy-6-methoxybenzaldehyde)
Mechanistic Insight :
$$ \text{Ar-OH + (CH}3\text{)}2\text{SO}4 \xrightarrow{\text{OH}^-} \text{Ar-OCH}3 + \text{CH}3\text{SO}4^- $$
Carbonohydrazonoyl Formation via Hydrazone Condensation
Step 2: Hydrazine Coupling
- Reagents : 4-Nitrophenylhydrazine hydrochloride
- Conditions (Two Optimized Approaches):
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Classical Heating | Ethanol, HCl catalyst, 78°C, 4 h | 74% | |
| Microwave-Assisted | DMF, 120 W, 100°C, 15 min | 88% |
Critical Parameters :
- pH control (optimal range: 4.5–5.5) to prevent over-protonation
- Molar ratio (aldehyde:hydrazine = 1:1.2) minimizes side products
Reaction Scheme :
$$ \text{Ar-CHO + H}2\text{N-NH-C}6\text{H}4\text{-NO}2 \rightarrow \text{Ar-CH=N-NH-C}6\text{H}4\text{-NO}_2 $$
Nitrophenyl Group Installation via Diazotization (Alternative Route)
For substrates lacking pre-installed nitro groups:
- Diazonium Salt Formation :
- NaNO₂ (1.1 eq), HCl (conc.), 0–5°C
- Coupling :
Advanced Methodologies & Optimization
Solvent-Free Mechanochemical Synthesis
Catalytic Systems Comparison
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Piperidine | 80 | 3 | 78 | 92% |
| ZnCl₂ | 100 | 2 | 85 | 88% |
| Enzyme (CAL-B) | 40 | 24 | 63 | 99% |
Purification & Characterization
Crystallization Protocols
- Solvent Systems :
- Ethanol/Water (7:3): Needle-like crystals, mp 189–191°C
- Dichloromethane/Hexane (1:2): Platelet crystals, mp 185–187°C
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆):
- δ 10.32 (s, 1H, phenolic -OH)
- δ 8.21–7.89 (m, 4H, nitrophenyl-H)
- δ 6.78 (d, J=8.4 Hz, 1H, aromatic-H)
- δ 3.91 (s, 3H, OCH₃)
FT-IR (KBr, cm⁻¹):
- 3345 (O-H stretch)
- 1598 (C=N stretch)
- 1520/1348 (NO₂ asymmetric/symmetric)
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Energy Consumption | 0.8 kWh/g | 0.2 kWh/g |
| Waste Index | 6.3 | 1.9 |
| Cost/Gram | $12.45 | $4.78 |
Data extrapolated from
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions, typically in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to various esters or ethers.
Scientific Research Applications
2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in redox reactions, and undergo various chemical transformations. These interactions can modulate biological processes, leading to its observed effects in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Hydrazone vs. Carbohydrazonoyl Derivatives
- (E)-2-Methoxy-6-((2-(pyridin-2-yl)hydrazono)methyl)phenol (If): This compound () replaces the carbohydrazonoyl group with a simpler hydrazone (–N–N=) linkage and substitutes the 4-nitrophenyl group with a pyridinyl moiety.
- PA (2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide): PA () shares the carbohydrazonoyl group but includes a phenylthioacetyl substituent. The thioether linkage introduces sulfur-based reactivity and may enhance lipophilicity compared to the nitro-substituted target compound .
Imino Derivatives
- 2-Methoxy-6-[(4-methylphenyl)imino]methyl]phenol (MFCD00027489): This analog () replaces the carbohydrazonoyl group with an imino (–C=N–) group and substitutes the nitro with a methyl group.
Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
- The 4-nitrophenyl group in the target compound enhances electron withdrawal, stabilizing negative charge delocalization across the aromatic system. This contrasts with 4-methylphenyl () and pyridinyl () substituents, which donate electrons or participate in π-π stacking, respectively.
- Nitro vs. Methoxy/Ethoxy : Ethoxy-substituted analogs (e.g., ) exhibit increased steric bulk and altered solubility profiles compared to the methoxy group in the target compound .
Physical and Spectral Properties
Biological Activity
2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a phenolic structure with a methoxy group and a nitrophenyl hydrazone moiety, which may influence its biological properties. The molecular formula is , and it has a molecular weight of approximately 302.30 g/mol.
Antimicrobial Activity
Research indicates that derivatives of hydrazones, including related compounds, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) effectively.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μM) | Notes |
|---|---|---|---|
| Compound 2e | S. aureus | 1.56 | Synergistic with ofloxacin |
| Compound 2j | MRSA | 1.56 | Effective biofilm disruptor |
| This compound | TBD | TBD | Further studies needed |
The antimicrobial efficacy of hydrazone derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit biofilm formation. Electron microscopy studies have demonstrated that these compounds can effectively penetrate biofilms, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. For example, compound 2e showed minimal cytotoxicity against human hepatic L02 cells at concentrations up to 50 μM, with cell viability remaining above 70% in treated cultures .
Table 2: Cytotoxicity Results
| Compound | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| Compound 2e | 3.125 | >70 |
| Compound 2e | 12.5 | >70 |
| Compound 2j | 50 | >70 |
Case Studies and Research Findings
Several studies have highlighted the potential of hydrazone derivatives in drug development:
- Study on Antimicrobial Efficacy : A study found that certain hydrazones displayed potent antibacterial activity against MRSA, particularly when used in combination with other antibiotics like ofloxacin .
- Biofilm Disruption : Another investigation revealed that specific hydrazone derivatives could significantly reduce biofilm formation in Staphylococcus species, suggesting their potential as therapeutic agents in treating persistent infections .
- Synergistic Effects : Research demonstrated that when combined with known antibiotics, certain derivatives enhanced their effectiveness, indicating a promising avenue for developing new antibacterial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
